beta-Aflatrem

Descripción general

Descripción

Beta-Aflatrem: is a potent tremorgenic toxin produced by the soil fungus Aspergillus flavus. This compound is known for its neurotoxic effects, causing tremors and other neurological symptoms in mammals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: : Beta-Aflatrem is synthesized by Aspergillus flavus through a complex biosynthetic pathway involving multiple gene clusters . The biosynthesis involves the formation of a paxilline-like core structure with an additional prenyl group on the indole moiety and an acetal group on the diterpene skeleton . The key genes involved in the biosynthesis are located at two discrete loci, ATM1 and ATM2, on the chromosomes of Aspergillus flavus .

Industrial Production Methods: : Industrial production of this compound is not common due to its toxic nature. it can be produced in controlled laboratory conditions using Aspergillus flavus cultures. The production involves cultivating the fungus on suitable media and extracting the compound using organic solvents .

Análisis De Reacciones Químicas

Types of Reactions: : Beta-Aflatrem undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for studying the compound’s stability and reactivity under different conditions.

Common Reagents and Conditions

Substitution: Nucleophilic and electrophilic substitution reactions can be performed using reagents like halogens and alkylating agents.

Major Products: : The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound

Aplicaciones Científicas De Investigación

Beta-Aflatrem has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of the key applications include:

Neurotoxicity Studies: This compound is used as a model compound to study the mechanisms of neurotoxicity and tremorgenic effects in mammals.

Drug Development: The compound’s unique structure and biological activity make it a valuable lead compound for developing new drugs targeting neurological disorders.

Biological Research: This compound is used to investigate the biosynthetic pathways of indole-diterpenes and the genetic regulation of secondary metabolite production in fungi.

Mecanismo De Acción

Beta-Aflatrem exerts its effects by interacting with specific molecular targets in the nervous system . The primary target is the gamma-aminobutyric acid (GABA) receptor, where this compound acts as an antagonist, inhibiting the receptor’s function and leading to increased neuronal excitability . This interaction results in the characteristic tremors and neurological symptoms associated with this compound exposure .

Comparación Con Compuestos Similares

Beta-Aflatrem is part of a larger group of indole-diterpenes, which includes other compounds such as aflatrem, paxilline, and paspalinine . Compared to these similar compounds, this compound is unique due to its specific structural modifications, including the additional prenyl group and acetal group . These modifications contribute to its distinct biological activity and potency as a tremorgenic toxin .

List of Similar Compounds

- Aflatrem

- Paxilline

- Paspalinine

- Penitrem A

- Verruculogen

This compound’s unique structure and potent biological activity make it a valuable compound for scientific research, despite its toxic nature.

Actividad Biológica

Beta-aflatrem is a potent mycotoxin produced by the fungus Aspergillus flavus, known for its diverse biological activities, particularly its effects on various organisms. As a member of the indole-diterpenes group, this compound has garnered attention due to its complex structure and significant biological implications, including toxicity in animals and potential applications in pest management.

Chemical Structure and Properties

This compound is characterized by its unique heterotricyclic structure. Its chemical formula is , indicating the presence of nitrogen and oxygen in its composition, which contributes to its biological activity. The compound's structural complexity allows it to interact with various biological systems, leading to a range of effects.

1. Toxicity and Tremorgenic Effects

This compound is primarily recognized for its tremorgenic effects, which can induce tremors in animals. Studies have shown that this compound significantly reduces the growth rate of pests such as the corn earworm (Helicoverpa zea), indicating its potential as a biopesticide . The tremorgenic effects are attributed to its ability to inhibit large conductance calcium-activated potassium (BK) channels, which are crucial for neuronal signaling .

2. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported around 20.5 μM . This suggests potential applications in controlling bacterial infections, although further studies are needed to explore its efficacy and safety.

3. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on human cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound demonstrated moderate cytotoxicity with IC50 values ranging from 18 to 30 μM . These findings raise questions about the compound's safety in agricultural applications, particularly concerning human exposure.

4. Genetic and Metabolic Pathways

The biosynthesis of this compound involves specific gene clusters identified in Aspergillus flavus. Two loci, ATM1 and ATM2, have been implicated in the production of this toxin . Understanding these genetic pathways is crucial for developing strategies to mitigate aflatrem production in agricultural settings.

Case Study 1: Insecticidal Properties

A study evaluated the insecticidal properties of this compound against Helicoverpa zea. Results indicated a significant reduction in growth rates when exposed to the compound, highlighting its potential as a natural insecticide .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound was tested for antimicrobial activity against several pathogens, including Escherichia coli and Candida albicans. The results confirmed its effectiveness against these microorganisms, suggesting possible applications in food safety and medical treatments .

Research Findings Summary Table

Propiedades

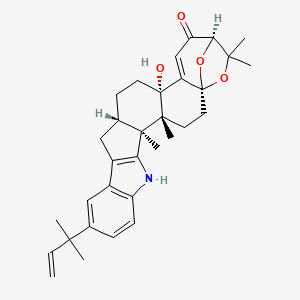

IUPAC Name |

(1S,4R,5S,16S,19S,23R)-19-hydroxy-4,5,24,24-tetramethyl-11-(2-methylbut-3-en-2-yl)-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8(13),9,11,20-pentaen-22-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4/c1-8-27(2,3)18-9-10-22-20(15-18)21-16-19-11-12-31(35)24-17-23(34)26-28(4,5)37-32(24,36-26)14-13-29(31,6)30(19,7)25(21)33-22/h8-10,15,17,19,26,33,35H,1,11-14,16H2,2-7H3/t19-,26-,29+,30+,31+,32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMXSHAELZXSPO-SDPXOEJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2C(=O)C=C3C4(CCC5CC6=C(C5(C4(CCC3(O2)O1)C)C)NC7=C6C=C(C=C7)C(C)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1(CC[C@@H]5[C@@]2(C6=C(C5)C7=C(N6)C=CC(=C7)C(C)(C)C=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144446-23-1 | |

| Record name | beta-Aflatrem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144446231 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .BETA.-AFLATREM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1KBI5186B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.